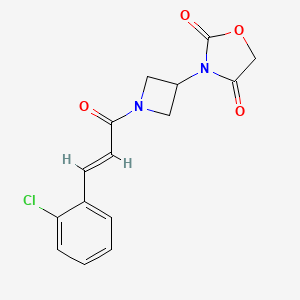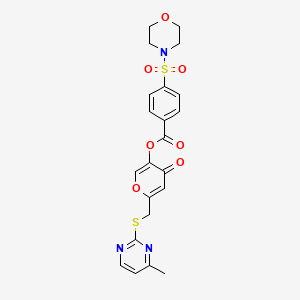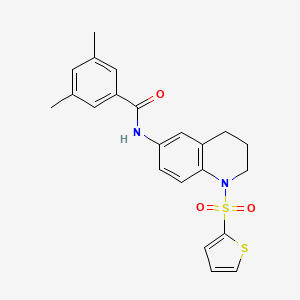
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a multifaceted structure. It boasts a unique combination of a benzamide group, a tetrahydroquinoline ring, and a thiophene-2-ylsulfonyl moiety. These components contribute to its diverse chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves multi-step organic synthesis. Key steps include:
Formation of Tetrahydroquinoline Ring: : The synthesis begins with the formation of the tetrahydroquinoline ring. Typically, this involves the cyclization of a precursor amine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of Thiophene-2-ylsulfonyl Group: : The thiophene-2-ylsulfonyl group is introduced through a sulfonylation reaction. This can be achieved by reacting the tetrahydroquinoline derivative with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine.
Amide Bond Formation: : The final step involves the coupling of the intermediate with 3,5-dimethylbenzoyl chloride to form the desired benzamide. This step is typically carried out using a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would necessitate optimization of these synthetic routes to ensure cost-effectiveness, high yield, and scalability. Methods such as continuous flow synthesis could be explored to achieve efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could also be significant, especially for altering the sulfonyl group. Reducing agents such as lithium aluminium hydride (LiAlH₄) might be employed.
Substitution: : Given the aromatic nature of the compound, electrophilic and nucleophilic substitution reactions are plausible, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Bases and Acids: : Triethylamine, hydrochloric acid.
Major Products
Oxidation: : Oxidation products may include sulfoxides or sulfones.
Reduction: : Reduction may yield thiol derivatives or alter the sulfonyl group to sulfoxides.
Substitution: : Substitution reactions could lead to various functionalized derivatives at the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is often used in studies related to molecular interactions and reaction mechanisms due to its unique functional groups.
Biology
Biologically, the compound is studied for its potential therapeutic properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, researchers explore its efficacy in treating specific conditions. The presence of the tetrahydroquinoline ring is notable, as this structure is often found in bioactive compounds.
Industry
Industrially, this compound could be used in the development of new materials with specific chemical properties, such as catalysts or polymer additives.
作用机制
The mechanism by which 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects is largely influenced by its ability to interact with various molecular targets. The sulfonyl group and the aromatic rings enable binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar compounds to 3,5-dimethyl-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other tetrahydroquinoline derivatives and benzamide-containing molecules. What sets this compound apart is the thiophen-2-ylsulfonyl group, which introduces unique chemical properties and potential biological activities.
List of Similar Compounds
3,5-dimethyl-N-(1-phenyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
3,5-dimethyl-N-(1-(p-toluenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
属性
IUPAC Name |
3,5-dimethyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-7-8-20-17(14-19)5-3-9-24(20)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYHDWVKSOEOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)
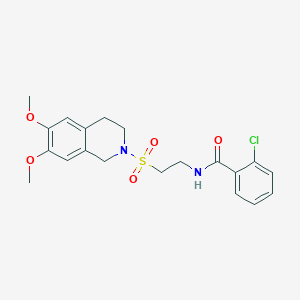
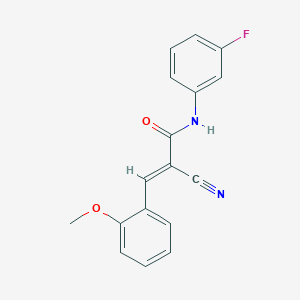
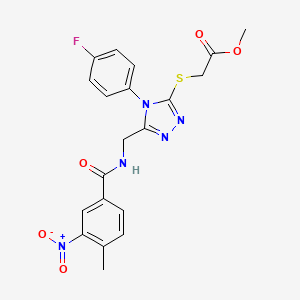


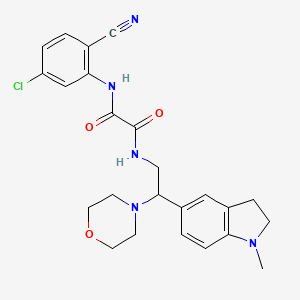
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)
![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2843197.png)
![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2843198.png)
